REACTION_CXSMILES
|
OC1C=C(C[C@@H](C)C(OC)=O)C=CC=1.OC1C=C(C[C@H](C)C(OC)=O)C=CC=1.[OH:29][C:30]1[CH:31]=[C:32]([CH2:36][C@@H:37]([CH3:43])[C:38]([O:40][CH2:41][CH3:42])=[O:39])[CH:33]=[CH:34][CH:35]=1.OC1C=C(C[C@H](C)C(OCC)=O)C=CC=1>>[OH:29][C:30]1[CH:31]=[C:32]([CH2:36][CH:37]([CH3:43])[C:38]([O:40][CH2:41][CH3:42])=[O:39])[CH:33]=[CH:34][CH:35]=1
|
Name
|
Methyl (2R)-3-(3-hydroxyphenyl)-2-methylpropanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1)C[C@H](C(=O)OC)C
|
Name
|
methyl (2S)-3-(3-hydroxyphenyl)-2-methylpropanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1)C[C@@H](C(=O)OC)C
|
Name
|
(R)-ethyl 3-(3-hydroxyphenyl)-2-methylpropanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1)C[C@H](C(=O)OCC)C
|
Name
|
(S)-ethyl 3-(3-hydroxyphenyl)-2-methylpropanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1)C[C@@H](C(=O)OCC)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Racemic ethyl 3-(3-hydroxyphenyl)-2-methylpropanoate 62.C (0.40 g) was separated by ChiralPak OJ-H column
|
Type
|
WASH
|
Details
|
eluted with 10% isopropanol in hexane
|
Type
|
CUSTOM
|
Details
|
to give the separated enantiomers
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C=CC1)CC(C(=O)OCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |